N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of 414.52 g/mol. The compound features a unique structure that incorporates an acetylphenyl group and a tetrahydro-cyclopenta[d]pyrimidine moiety, which may contribute to its biological activity and utility in various applications.
This compound has been documented in several chemical databases, including PubChem and BenchChem, where detailed information about its properties and synthesis methods can be found.
N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide belongs to the class of organic compounds known as thioacetamides. It is characterized by the presence of a thioether linkage and exhibits properties typical of both amides and thioamides.
The synthesis of N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can be accomplished through various methods. A common synthetic route involves the following steps:
These methods have been optimized in previous studies to ensure high yields and purity while minimizing by-products.
The molecular structure of N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can be represented by the following structural data:
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C
DUXNFXQGTOZHSE-UHFFFAOYSA-N
This structural representation highlights the complex arrangement of functional groups that may influence its reactivity and interaction with biological targets.
N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for modifying the compound's structure for specific applications or enhancing its biological activity.
The mechanism of action for N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is not fully elucidated but preliminary studies suggest interactions with specific biological pathways. It may influence neurotransmission or metabolic pathways by interacting with receptors or enzymes involved in these processes. Such interactions could potentially modulate signaling pathways relevant to various physiological functions .
The physical properties of N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide include:
Key chemical properties include:
These properties are crucial for determining the compound's suitability for various experimental applications.
N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide has potential applications in several scientific fields:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: